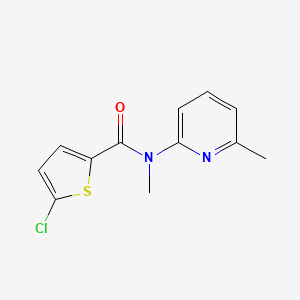
5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as cyclobutane-containing benzodiazepine (CBBD), is a novel class of benzodiazepines that has gained attention in the scientific community due to its potential therapeutic applications. CBBD has been found to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy.
Mecanismo De Acción
CBBD acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. CBBD enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to the anxiolytic, sedative, and anticonvulsant effects of CBBD.
Biochemical and Physiological Effects:
CBBD has been found to exhibit anxiolytic, sedative, and anticonvulsant effects. These effects are mediated through the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. CBBD enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to the anxiolytic, sedative, and anticonvulsant effects of CBBD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CBBD is its ability to selectively bind to the GABA receptor, leading to fewer side effects compared to other benzodiazepines. Additionally, CBBD has been found to exhibit anxiolytic, sedative, and anticonvulsant effects at lower doses compared to other benzodiazepines. However, one limitation of CBBD is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CBBD. One area of research could focus on the development of novel CBBD analogs that exhibit improved solubility and bioavailability. Additionally, further studies could investigate the potential therapeutic applications of CBBD for the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, studies could investigate the potential use of CBBD in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of CBBD involves the reaction between cyclobutanecarboxylic acid and o-phenylenediamine. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is a white crystalline powder that is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
CBBD has been extensively studied for its potential therapeutic applications. In vitro and in vivo studies have shown that CBBD exhibits anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Additionally, CBBD has been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy.
Propiedades
IUPAC Name |
5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-8-9-16(14(18)10-4-3-5-10)12-7-2-1-6-11(12)15-13/h1-2,6-7,10H,3-5,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPARFGBIZVXURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)


![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)

![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)

![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)


![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)
